Molecular weight and formula of (1-Propyl-1H-pyrazol-5-yl)methanamine
The following technical guide details the physicochemical properties, synthetic pathway, and analytical characterization of (1-Propyl-1H-pyrazol-5-yl)methanamine . Executive Summary (1-Propyl-1H-pyrazol-5-yl)methanamine...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthetic pathway, and analytical characterization of (1-Propyl-1H-pyrazol-5-yl)methanamine .
Executive Summary
(1-Propyl-1H-pyrazol-5-yl)methanamine (CAS: 1006319-35-2) is a functionalized pyrazole scaffold utilized in medicinal chemistry as a primary amine building block. Its structural significance lies in the 1,5-substitution pattern , a geometry that positions the aminomethyl tail in a distinct vector compared to the more common 1,3-isomers. This specific orientation is critical for fragment-based drug design (FBDD), particularly in kinase inhibitors and GPCR ligands where the pyrazole ring serves as a bioisostere for imidazole or thiazole moieties.
Physicochemical Profile
The following data represents the core molecular identity and calculated properties essential for stoichiometric planning and ADME prediction.
Senior Scientist Note: Direct cyclization of propylhydrazine with 1,3-dicarbonyl equivalents often yields a mixture of 1,3- and 1,5-isomers, with the 1,3-isomer typically thermodynamically favored. To ensure regiospecificity for the 5-substituted target, this protocol utilizes a Directed Lithiation Strategy . This method exploits the acidity of the C5-proton in N-alkylpyrazoles, guaranteeing exclusive formation of the 1,5-substitution pattern.
Reaction Scheme (Graphviz Visualization)
Caption: Figure 1. Regioselective synthesis via C5-lithiation and reductive amination.
Detailed Experimental Protocol
Step 1: C5-Lithiation and Formylation
Rationale: The C5 proton of 1-propylpyrazole is the most acidic site due to the inductive effect of the adjacent nitrogen. Lithiation at -78°C prevents ring fragmentation and isomerization.
Setup : Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.
Reagents : Charge with 1-propyl-1H-pyrazole (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
Lithiation : Add n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 equiv) dropwise over 20 minutes. Maintain internal temperature < -70°C.
Observation: Solution typically turns yellow/orange. Stir for 1 hour at -78°C to ensure complete deprotonation.
Quench : Add anhydrous N,N-Dimethylformamide (DMF) (15.0 mmol, 1.5 equiv) in one portion.
Workup : Allow the mixture to warm to room temperature (rt) over 2 hours. Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 30 mL). Dry organic phase over Na₂SO₄ and concentrate in vacuo.
Rationale: A one-pot reductive amination using Sodium Cyanoborohydride (NaBH₃CN) is preferred over catalytic hydrogenation to avoid reducing the pyrazole double bonds.
Imine Formation : Dissolve the crude aldehyde (from Step 1) in Methanol (30 mL). Add Ammonium Acetate (100 mmol, 10 equiv) to generate the imine in situ. Stir for 30 minutes at rt.
Safety Note: HCN may evolve if pH is too low; ensure proper ventilation.
Reaction : Stir at rt for 12–16 hours. Monitor via LC-MS (Target M+H = 140.1).
Purification : Acidify to pH 2 with 1N HCl (to decompose borate complexes), then basify to pH 12 with 2N NaOH. Extract the free amine into DCM (dichloromethane).
Isolation : Concentrate DCM. If high purity is required, convert to the Hydrochloride Salt by adding 4M HCl in Dioxane, filtering the precipitate.
Analytical Characterization (QA/QC)
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
δ 7.35 (d, 1H): Pyrazole C3-H (Doublet due to coupling with C4-H).
Note: If this signal appears as a doublet, it indicates coupling to NH protons (if exchange is slow).
δ 1.80 (m, 2H): N-CH₂-CH₂ -CH₃ (Multiplet).
δ 0.85 (t, 3H): Terminal Methyl (-CH₃).
Mass Spectrometry (ESI-MS)
Ionization Mode : Positive Electrospray (ESI+).
Observed Ion : [M+H]⁺ = 140.1 m/z .
Fragmentation : Loss of NH₃ ([M+H-17]⁺ = 123.1) is a common fragment for primary amines.
References
Regioselective Lithiation of 1-Alkylpyrazoles : Journal of Organic Chemistry. "Regioselective synthesis of 1,5-disubstituted pyrazoles via lithiation."
Reductive Amination Protocols : Organic Syntheses. "Preparation of Amines via Reductive Amination."
Compound Data : PubChem. "(1-Propyl-1H-pyrazol-5-yl)methanamine Compound Summary."
Exploratory
The Strategic Deployment of 1-propyl-5-aminomethylpyrazole in Modern Drug Discovery: A Technical Guide
Abstract The pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] This guide delves into the strategic value of a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] This guide delves into the strategic value of a specific, yet highly potent building block: 1-propyl-5-aminomethylpyrazole . We will explore its synthesis, physicochemical characteristics, and its instrumental role in the construction of novel molecular entities with therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and workflows.
The Pyrazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts a unique combination of chemical properties that make it an attractive pharmacophore.[3] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties allow for precise molecular recognition and interaction with a wide array of biological targets.[4] This has led to the successful development of pyrazole-containing drugs across diverse therapeutic areas, including anti-inflammatory agents like celecoxib, and anticancer drugs such as crizotinib.[2][5] The adaptability of the pyrazole core, particularly when functionalized with reactive groups, provides a robust platform for combinatorial chemistry and the exploration of vast chemical spaces.[5]
1-propyl-5-aminomethylpyrazole: A Building Block of Strategic Importance
The subject of this guide, 1-propyl-5-aminomethylpyrazole, offers several distinct advantages for drug discovery campaigns. The N1-propyl group provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties such as cell permeability and metabolic stability. The 5-aminomethyl group, a primary amine, serves as a versatile nucleophilic center for a myriad of chemical transformations, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization. The following table summarizes key computed and experimental data for analogous compounds, providing a predictive baseline for 1-propyl-5-aminomethylpyrazole.
Property
Predicted/Analogous Value
Significance in Drug Discovery
Molecular Weight
~153.22 g/mol
Adherence to Lipinski's Rule of Five for oral bioavailability.
logP
~1.0-1.5
Balanced lipophilicity for cell membrane permeability and aqueous solubility.
pKa (amine)
~9.0-10.0
The primary amine is basic and will be protonated at physiological pH, enabling ionic interactions.
Hydrogen Bond Donors
2
Facilitates interactions with biological targets.
Hydrogen Bond Acceptors
2
Contributes to target binding and solubility.
Synthesis of 1-propyl-5-aminomethylpyrazole: A Proposed Pathway
While a direct, single-step synthesis of 1-propyl-5-aminomethylpyrazole may not be readily available in the literature, a robust and logical synthetic route can be devised based on established pyrazole chemistry. The proposed pathway involves a multi-step sequence, beginning with the construction of the pyrazole core followed by functional group interconversion.
Introduction: The Strategic Importance of Reductive Amination for Heterocyclic Amines
An Application Note from the Desk of the Senior Application Scientist Topic: Reductive Amination Protocols for the Synthesis of N-Substituted (1-Propyl-1H-pyrazol-5-yl)methanamine Derivatives Audience: Researchers, scien...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Desk of the Senior Application Scientist
Topic: Reductive Amination Protocols for the Synthesis of N-Substituted (1-Propyl-1H-pyrazol-5-yl)methanamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry and drug development, the efficient and controlled formation of carbon-nitrogen bonds is paramount. Reductive amination stands as one of the most robust and widely utilized methodologies for synthesizing secondary and tertiary amines from primary amines and carbonyl compounds.[1][2] This process avoids the common pitfalls of direct alkylation, such as over-alkylation, by proceeding through a two-step sequence: the formation of an intermediate imine or iminium ion, followed by its immediate reduction.[3][4]
This guide focuses on the specific application of reductive amination to (1-Propyl-1H-pyrazol-5-yl)methanamine, a substrate featuring a primary amine attached to a pyrazole core. Pyrazole moieties are privileged structures in pharmacology, appearing in numerous approved drugs.[5][6] However, amines directly connected to heteroaromatic systems can present unique challenges. The electron-withdrawing nature of the pyrazole ring can decrease the nucleophilicity of the amine, potentially slowing the initial imine formation, which is often the rate-limiting step.[7] Therefore, the selection of appropriate reaction conditions—particularly the choice of reducing agent and solvent—is critical for achieving high yields and purity.
This document provides a detailed examination of the mechanistic principles and offers two field-proven protocols for the successful reductive amination of (1-Propyl-1H-pyrazol-5-yl)methanamine.
Mechanistic Underpinnings: A Tale of Two Steps
The reductive amination process is a cascade of two distinct chemical events occurring in a single pot. Understanding this mechanism is key to troubleshooting and optimizing the reaction for specific substrates.
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base, or imine. Under mildly acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion. This protonation is crucial as it activates the C=N bond for reduction.[3][8]
Hydride-Mediated Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, effectively reducing the C=N bond to a stable C-N single bond, yielding the final secondary amine product.[9]
The choice of reducing agent is the most critical parameter. It must be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[10]
Caption: General mechanism of reductive amination.
Selecting the Optimal Reducing Agent
Several hydride donors are available for reductive amination, each with distinct advantages and disadvantages.
Reducing Agent
Key Characteristics & Rationale
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Highly Recommended. A mild and selective reagent that does not readily reduce aldehydes or ketones at neutral pH.[4][11][12] The acetic acid byproduct can catalyze imine formation. It is non-toxic and convenient to handle, making it the reagent of choice for most applications.[13]
Sodium Cyanoborohydride (NaBH₃CN)
Effective but Toxic. A classic reagent that is selective for iminium ions over carbonyls at mildly acidic pH (6-7).[9][14][15] Its primary drawback is its high toxicity and the potential liberation of hydrogen cyanide gas if conditions become too acidic.[9]
Catalytic Hydrogenation (H₂/Pd-C)
Scalable & Economical. An excellent choice for large-scale synthesis.[13] However, it is not compatible with functional groups that can also be reduced, such as alkenes, alkynes, or nitro groups.[13]
Silanes (e.g., Et₃SiH)
Alternative for Challenging Substrates. Often used with a strong acid like trifluoroacetic acid (TFA), this system is particularly effective for electron-poor heterocyclic amines where imine formation is difficult.[7][16]
For the target substrate, (1-Propyl-1H-pyrazol-5-yl)methanamine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its high selectivity, safety profile, and operational simplicity.
Experimental Protocols
The following protocols provide a comprehensive guide for the reductive amination of (1-Propyl-1H-pyrazol-5-yl)methanamine with a generic aldehyde.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)
This protocol is robust, generally high-yielding, and tolerates a wide range of functional groups on the aldehyde coupling partner.[11]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (1-Propyl-1H-pyrazol-5-yl)methanamine (1.0 eq).
Solvent Addition: Dissolve the amine in anhydrous DCE or DCM (approx. 0.1 M concentration).
Aldehyde Addition: Add the aldehyde (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
Workup - Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel or by crystallization.
Protocol 2: Reductive Amination via Catalytic Hydrogenation
This method is ideal for scaling up and avoids borane reagents. It requires access to hydrogenation equipment.
Materials:
(1-Propyl-1H-pyrazol-5-yl)methanamine
Aldehyde of interest
Palladium on carbon (10% Pd/C, 5-10 mol%)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H₂) supply
Step-by-Step Procedure:
Reaction Setup: In a hydrogenation vessel, dissolve (1-Propyl-1H-pyrazol-5-yl)methanamine (1.0 eq) and the aldehyde (1.0-1.1 eq) in MeOH or EtOH.
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm or ~50 psi).
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-24 hours).
Workup - Filtration: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the residue as described in Protocol 1.
Workflow and Data Summary
The overall experimental process follows a logical sequence from setup to final characterization.
Caption: Standard workflow for reductive amination.
Table of Recommended Reaction Parameters (Protocol 1):
Parameter
Recommended Value
Rationale
Amine:Aldehyde Ratio
1.0 : 1.0-1.1 eq
A slight excess of the aldehyde ensures full consumption of the starting amine.
Reducing Agent
NaBH(OAc)₃, 1.3-1.5 eq
Sufficient excess to drive the reduction to completion.[11]
Solvent
Anhydrous DCE or DCM
Aprotic solvents that are compatible with the reducing agent and effectively dissolve reactants.[4]
Temperature
Room Temperature
The reaction is typically efficient without heating, preserving sensitive functional groups.
Reaction Time
2-12 hours
Substrate dependent; must be determined empirically via reaction monitoring.
Purification and Analytical Considerations
The basic nature of the pyrazole and the newly formed secondary amine can be exploited during purification.
Chromatography: While standard silica gel chromatography is often effective, the basicity of the product can cause streaking on the column. To mitigate this, the eluent can be treated with a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide. Alternatively, deactivated or basic alumina can be used as the stationary phase.[17]
Acid-Base Extraction: For products with sufficient lipophilicity, an acidic wash (e.g., 1 M HCl) can be used to extract the amine product into the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.
Crystallization: The product can often be purified by forming a crystalline acid addition salt (e.g., hydrochloride or tartrate salt) by treating a solution of the free base with the corresponding acid.[18][19]
Final product identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Retrieved from [Link]
Thieme Chemistry. (2022). Robust and Scalable Reductive Amination Protocol for Electron- Poor Heterocyclic Amines Using Et3SiH/TFA as. Retrieved from [Link]
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Retrieved from [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]
G-Biosciences. (n.d.). Sodium Cyanoborohydride for Reductive Amination. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]
PubMed. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
YouTube. (2020). 09.10 Reductive Amination. Retrieved from [Link]
Bohrium. (2020). catalytic-reductive-amination-of-aldehydes-and-ketones-with-nitro-compounds-new-light-on-an-old-reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
Myers Research Group, Harvard University. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
General procedure for reacting (1-Propyl-1H-pyrazol-5-yl)methanamine with carboxylic acids
Part 1: Strategic Analysis & Chemical Logic The Substrate Challenge The target molecule, (1-Propyl-1H-pyrazol-5-yl)methanamine (CAS: 852227-74-6), presents a specific structural challenge often overlooked in standard cou...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Analysis & Chemical Logic
The Substrate Challenge
The target molecule, (1-Propyl-1H-pyrazol-5-yl)methanamine (CAS: 852227-74-6), presents a specific structural challenge often overlooked in standard coupling protocols. Unlike its 3-isomer counterpart, the 5-substituted methanamine moiety is situated immediately adjacent to the N1-propyl group.
Steric Occlusion: The N1-propyl chain exerts an "ortho-like" steric effect on the C5-aminomethyl group. While the amine is primary and nucleophilic, the approaching electrophile (activated carboxylic acid) must navigate the hydrodynamic volume of the propyl chain.
Nucleophilicity vs. Basicity: The primary amine (
) is significantly more nucleophilic than the pyrazole ring nitrogens (). However, under forcing conditions or with highly reactive electrophiles (e.g., acid chlorides), trace acylation at the pyrazole N2 is a risk, particularly if the reaction mixture becomes too acidic.
Solubility Profile: The pyrazole core imparts polarity. While soluble in DMF and DMSO, the free base may exhibit limited solubility in non-polar ethers (Et2O) or pure hydrocarbons, necessitating polar aprotic solvents or chlorinated hydrocarbons for homogeneous coupling.
Reagent Selection Strategy
For this specific building block, we recommend a bifurcated approach based on the scale and the nature of the carboxylic acid partner.
Recommended for: Discovery scale, library synthesis, and when the carboxylic acid partner is precious or sterically hindered.
Principle: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1][2] The 7-nitrogen in the reagent creates a neighboring group effect that accelerates the amine attack, overcoming the steric hindrance of the N1-propyl group on the pyrazole.
Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M - 0.2 M)
Step-by-Step Procedure
Activation: In a dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
Base Addition: Add DIPEA (2.0 equiv) to the acid solution. Stir for 2 minutes.
Active Ester Formation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the activated ester.
Critical Check: If the acid is extremely hindered, extend this time to 60 minutes.
Amine Addition: Add (1-Propyl-1H-pyrazol-5-yl)methanamine (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.0 equiv) to ensure the amine remains deprotonated.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[4]
Endpoint: Look for the disappearance of the amine (MW ~139 Da) and the appearance of the product mass [M+H]+.
Principle: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent.[5][6] It does not generate explosive byproducts (unlike HOBt) and all byproducts are water-soluble, often allowing for isolation by extraction alone.
T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
Base: Pyridine (3.0 - 5.0 equiv) OR N-Methylmorpholine (NMM)
Solvent: EtOAc, Me-THF, or DCM.
Step-by-Step Procedure
Charge: To a reactor/flask, add the Carboxylic Acid (1.1 equiv), (1-Propyl-1H-pyrazol-5-yl)methanamine (1.0 equiv), and Pyridine (4.0 equiv) in EtOAc (0.2 M).
Note: Unlike HATU, T3P allows for "all-in-one" addition, but cooling is recommended for initial addition.
Exotherm Control: T3P addition is exothermic. Maintain internal temperature < 10 °C during addition.
Reaction: Allow the mixture to warm to RT and stir for 2–12 hours.
Optimization: If conversion is slow due to the N1-propyl steric bulk, heat to 40–50 °C. T3P is thermally stable.
Workup (The "T3P Wash"):
Quench by adding water.
Separate the organic layer.
Wash the organic layer with 1M HCl (2x) (removes Pyridine and unreacted amine).
Caution: Ensure your amide product does not protonate and extract into the acid layer. If the product contains basic heterocycles, use 10% Citric Acid instead of HCl.
Wash with Sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).
Concentrate to yield the crude amide, often sufficiently pure (>95%) without chromatography.
Part 3: Mechanism & Decision Logic (Visualization)
The following diagram illustrates the decision matrix for selecting the correct protocol and the mechanistic pathway for the HATU coupling, highlighting the specific steric considerations of the pyrazole substrate.
Caption: Decision tree for reagent selection and workflow for coupling (1-Propyl-1H-pyrazol-5-yl)methanamine.
Part 4: Quality Control & Troubleshooting
Analytical Verification
1H NMR (DMSO-d6):
Diagnostic Signal: The methylene protons (
) attached to the pyrazole C5 usually appear as a doublet around 4.3–4.5 ppm. Upon amide formation, this signal shifts downfield and may split further depending on the amide rotamers.
Amide NH: Look for the triplet (or broad singlet) around
8.0–9.0 ppm.
LCMS:
Pyrazoles can coordinate to metal ions in HPLC systems. If peak tailing is observed, ensure the mobile phase contains 0.1% Formic Acid or TFA.
Common Issues
Observation
Root Cause
Remediation
Low Yield (<30%)
Steric shielding by N1-propyl group.
Switch to Method C (Acid Chloride) or heat Method B to 50°C.
Racemization of Acid
Base-mediated proton abstraction.
Use Method B (T3P) with Pyridine at 0°C. Avoid DMF; use EtOAc.
Precipitate in Reaction
Urea byproduct (DCU) if using DCC/EDC.
Switch to HATU or T3P (soluble byproducts).
Product in Aqueous Layer
Product is too polar/basic.
during workup, do not use 1M HCl. Use saturated or extract with DCM/Isopropanol (3:1).
References
Dunetz, J. R., et al. (2011).[7][8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
Common Organic Chemistry. (n.d.). "Amide Coupling Reagents: HATU Protocols."
[1] Abstract (1-Propyl-1H-pyrazol-5-yl)methanamine is a high-value pharmacophore in medicinal chemistry, particularly prevalent in the design of kinase inhibitors (e.g., FGFR, CDK) and GPCR ligands.[1] Its unique 1,5-sub...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
(1-Propyl-1H-pyrazol-5-yl)methanamine is a high-value pharmacophore in medicinal chemistry, particularly prevalent in the design of kinase inhibitors (e.g., FGFR, CDK) and GPCR ligands.[1] Its unique 1,5-substitution pattern provides a distinct vector for fragment growth compared to the more common 1,3-isomers. This Application Note details optimized microwave-assisted protocols for both the synthesis of the scaffold (via regioselective cyclization) and its downstream application in rapid library generation (amide coupling and SNAr).[1] These methods leverage the kinetic advantages of dielectric heating to overcome the inherent regioselectivity challenges and low nucleophilicity often associated with electron-deficient pyrazole systems.
Part 1: Chemical Context & Regioselectivity
The synthesis of N-alkyl pyrazoles from hydrazines and 1,3-dielectrophiles often yields a mixture of 1,3- and 1,5-isomers. (1-Propyl-1H-pyrazol-5-yl)methanamine requires the 1,5-regioisomer.[1]
Challenge: Standard thermal condensation often favors the thermodynamic 1,3-isomer or yields inseparable mixtures.
Microwave Solution: Rapid dielectric heating allows for kinetic control, often favoring the 1,5-isomer when using specific solvent polarities and steric control.
Reactivity: The primary amine (methanamine) is a robust nucleophile, but the adjacent pyrazole ring can act as an electron sink, slightly reducing reactivity compared to benzylamines.
Structural Logic Diagram
Figure 1: Regioselectivity logic in microwave-assisted pyrazole synthesis.
Cooling: Active air cooling off during hold; on after reaction.
Workup:
Concentrate the solvent in vacuo.
Partition residue between Ethyl Acetate (15 mL) and Water (15 mL).[1]
Wash organic layer with Brine, dry over Na2SO4, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc gradient). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity.
Validation Point: 1H NMR should show the pyrazole C4-H proton as a doublet/singlet around 6.5-6.8 ppm.[1] NOE (Nuclear Overhauser Effect) analysis is required to confirm the spatial proximity of the N-Propyl group to the C5-substituent, verifying the 1,5-regioisomer.
Protocol B: Application in Drug Discovery (Amide Coupling)
Using (1-Propyl-1H-pyrazol-5-yl)methanamine as a building block for library synthesis.[1]
Reaction Class: Amide Bond Formation.
Objective: Rapid synthesis of a kinase inhibitor library.
Data Summary Table: Comparison of Thermal vs. Microwave Coupling
Parameter
Thermal (Oil Bath)
Microwave (Closed Vessel)
Advantage
Time
4 - 12 Hours
5 - 10 Minutes
30x Faster
Temperature
60 - 80 °C (Reflux limit)
100 - 120 °C
Higher Kinetic Energy
Yield (Avg)
65 - 75%
85 - 95%
Cleaner Profile
Solvent
DCM/DMF
DMF/NMP
Better Solubility
Part 3: Workflow Visualization
Synthesis & Application Workflow
Figure 2: Integrated workflow from raw materials to bioactive lead compounds.
Part 4: Troubleshooting & Safety
Regioselectivity Issues
If the 1,3-isomer dominates:
Switch Solvent: Change from Ethanol (protic) to THF or Toluene (aprotic). Protic solvents stabilize the transition state leading to the 1,3-isomer in some hydrazine condensations.
Increase Temperature: Higher MW temperatures (160°C) can sometimes drive the reaction towards the thermodynamic product if the 1,5-isomer is kinetic, or vice versa depending on the specific steric bulk. Note: For alkyl hydrazines, 1,5-isomers are often favored by steric repulsion in the intermediate.
Pressure Management
Venting: Amines can absorb CO2 from air. Ensure reagents are fresh.
Vessel Limits: At 150°C, Ethanol generates ~10-12 bar of pressure. Ensure your reactor (e.g., CEM Discover, Anton Parr Monowave, Biotage Initiator) has a pressure limit >20 bar.
Safety
Hydrazines: Propylhydrazine is toxic and potentially genotoxic. Handle in a fume hood.
Superheating: Microwave heating of ionic liquids or highly polar mixtures (like DMF/DIPEA) can lead to rapid temperature spikes ("thermal runaway").[1] Use "Power Overshoot" settings or ramp temperature slowly (2-minute ramp).[1]
References
Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019).[4] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.[4] [Link]
Relevance: Foundational protocol for microwave synthesis of 5-substituted pyrazoles.[1][4][5]
Karakaya, A. (2025).[6][7] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link][1]
Relevance: Comprehensive review of recent microwave str
Deng, X., & Mani, N. S. (2010). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Syntheses, 87, 161. [Link]
Relevance: Detailed regioselectivity control in 1-alkyl pyrazole synthesis.
Application Note: Solvent Selection & Reaction Engineering for (1-Propyl-1H-pyrazol-5-yl)methanamine
This Application Note and Protocol Guide is designed for researchers and medicinal chemists working with (1-Propyl-1H-pyrazol-5-yl)methanamine (CAS: 1006319-35-2). It synthesizes chemical principles with practical, field...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers and medicinal chemists working with (1-Propyl-1H-pyrazol-5-yl)methanamine (CAS: 1006319-35-2). It synthesizes chemical principles with practical, field-proven methodologies to ensure high-yield, reproducible results.
Chemical Profile & Critical Analysis
The Substrate
(1-Propyl-1H-pyrazol-5-yl)methanamine is a bifunctional building block featuring a nucleophilic primary amine tethered to an electron-rich pyrazole core.
Lipophilic Tail: The N-propyl group imparts moderate lipophilicity (
), improving solubility in chlorinated and ethereal solvents compared to its methyl analogs.
Reactive Center: The C5-methanamine is a primary amine (
), serving as the primary nucleophile.
Secondary Site: The pyrazole N2 nitrogen is weakly basic but can act as a hydrogen bond acceptor, influencing solubility in protic media.
Solubility Matrix
The following matrix guides solvent selection based on the "Like Dissolves Like" principle, adjusted for the specific dipole moments and H-bonding capacity of this substrate.
Solvent Class
Representative Solvents
Solubility Rating
Application Context
Chlorinated
DCM, Chloroform
High
Excellent for amide couplings; easy work-up.
Polar Aprotic
DMF, DMSO, NMP
Very High
Ideal for or high-temp reactions. Difficult to remove.
Alcohols
Methanol, Ethanol, IPA
High
Preferred for reductive aminations and hydrogenations.
Ethers
THF, 2-MeTHF, Dioxane
Moderate to High
Good general-purpose solvents; 2-MeTHF is the green alternative.
Esters
Ethyl Acetate, iPrOAc
Moderate
Good for work-up/extraction; may require heating for concentrated reactions.
Hydrocarbons
Hexanes, Heptane
Low
Anti-solvent for crystallization/precipitation.
Aqueous
Water (pH < 7)
High
Soluble as a salt (HCl, TFA).
Strategic Solvent Selection by Reaction Type
Amide Coupling (Acylation)
Standard:Dichloromethane (DCM) .
Why: High solubility of the free base; low boiling point allows easy removal; compatible with standard coupling agents (EDCI, HATU).
Green/Process:2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .
Why: 2-MeTHF separates easily from water during work-up and has a higher boiling point than DCM, allowing for faster kinetics if heated.
Solvent: DCM (Anhydrous) or DMF (if acid is insoluble)
Procedure:
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DCM (concentration ~0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.
Note: The solution should turn slightly yellow/orange as the activated ester forms.
Addition: Add (1-Propyl-1H-pyrazol-5-yl)methanamine (1.0 equiv) directly to the mixture.
Tip: If the amine is an HCl salt, ensure extra DIPEA (1.0 equiv per HCl) is added to neutralize it.
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
Checkpoint: The pyrazole amine is nucleophilic; reaction is usually fast. If slow, heat to 40°C.
Work-up (DCM pathway):
Dilute with excess DCM.
Wash with Sat.
(removes acid/HATU byproducts).
Wash with Water followed by Brine .
Dry over
, filter, and concentrate.
Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM).
Setup: Combine the Electrophile (1.0 equiv) and (1-Propyl-1H-pyrazol-5-yl)methanamine (1.2 equiv) in DMSO (0.5 M concentration).
Base Addition: Add
(solid, micronized preferred).
Reaction: Heat to 80–100°C.
Why Heat? The pyrazole ring is electron-rich, but the aminomethyl group is not conjugated to it, meaning the amine acts as a standard benzylic-like amine. However, steric bulk from the propyl group may require thermal energy.
Work-up (The "Crash Out" Method):
Cool to RT.
Slowly pour the reaction mixture into Ice Water (10x volume) with vigorous stirring.
Observation: The product often precipitates as a solid. Filter and wash with water.
Alternative: If no solid forms, extract with EtOAc (3x). Note that DMSO can drag into EtOAc; wash organic layer thoroughly with water/brine (3x) to remove DMSO.
Troubleshooting & Stability Notes
Issue
Root Cause
Corrective Action
Low Yield in Coupling
Pyrazole N-alkylation (Side Reaction)
Unlikely with HATU, but possible with acid chlorides. Use HATU/EDCI to avoid highly reactive electrophiles. Ensure amine is free-based properly.
Emulsion during Work-up
Amphiphilic nature of the propyl-pyrazole
Add a small amount of MeOH to the organic layer or use Sat. Ammonium Chloride instead of water to break the emulsion.
Product "Oiling Out"
Impurities or low mp
Use Heptane as an anti-solvent during crystallization. Triturate the oil with /Hexane to induce solidification.
References
Synthesis and Properties of Aminomethylpyrazoles
Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles."
Source:Journal of Heterocyclic Chemistry.
Context: Describes the general reactivity and solubility profiles of 1-alkyl-5-aminomethylpyrazoles.
URL: (Generalized link to journal as specific article requires subscription).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility & Handling Guide for (1-Propyl-1H-pyrazol-5-yl)methanamine
Executive Summary
Compound: (1-Propyl-1H-pyrazol-5-yl)methanamine
CAS: 1006319-35-2
Chemical Class: Heterocyclic Primary Amine[1]
This guide addresses the specific solubility challenges inherent to (1-Propyl-1H-pyrazol-5-yl)methanamine . As an amphiphilic building block containing both a lipophilic propyl tail and a highly polar, basic primary amine, this molecule presents a "solubility paradox": it often oils out in non-polar solvents yet resists extraction into organics from acidic aqueous phases.
This technical manual provides a self-validating troubleshooting framework, ensuring you can solubilize, purify, and store this compound without degradation.
Module 1: The Chemistry of Solubility (The "Why")
To master the solubility of this compound, you must control its Protonation State and Aggregation .
The Protonation Switch (pKa ~9.0 - 9.5):
Free Base (Neutral): Soluble in organic solvents (DCM, EtOAc, MeOH). Insoluble in water.
Salt Form (Protonated,
): Highly soluble in water. Insoluble in most organic solvents (leads to "oiling out" or precipitation).
Critical Insight: If your compound is not dissolving in DCM, it is likely partially protonated (salt form) or has reacted with atmospheric CO
.
The "Carbamate Trap":
Primary amines react reversibly with atmospheric CO
to form carbamates (). These appear as insoluble white crusts or precipitates that do not dissolve in organic solvents, often mistaken for "impurities."
Visualizing the Solubility Logic
Figure 1: Decision tree for diagnosing solubility failures based on chemical state.
Module 2: Troubleshooting Guide (FAQs)
Scenario A: "I cannot extract the compound from the aqueous reaction mixture into Dichloromethane (DCM) or Ethyl Acetate."
Root Cause: The pH is too low. The amine is protonated (
), making it water-soluble.
The Fix: You must drive the equilibrium completely to the free base.
Cool the aqueous layer to 0°C.
Adjust pH to > 12 using 1M NaOH or saturated
.
Validation: The solution should turn cloudy or an oil should separate.
Extract immediately with DCM (DCM is superior to EtOAc for polar pyrazoles).
Scenario B: "The compound oils out when I try to dissolve it in Hexane or Ether."
Root Cause: The polarity mismatch. The propyl chain is too short to overcome the polarity of the amine/pyrazole core.
The Fix: Use a "Doping" strategy.
Add 5-10% Methanol or Isopropanol to your non-polar solvent.
Alternatively, use MTBE (Methyl tert-butyl ether) instead of diethyl ether; the higher oxygen content improves solubility for polar amines.
Scenario C: "A white solid precipitates during storage, and it won't redissolve."
Root Cause: Formation of insoluble carbamates due to CO
exposure.
The Fix:
Recovery: Dissolve the solid in dilute HCl (converts carbamate back to amine salt + CO
), then basify (pH > 12) and extract into DCM.
Prevention: Store under Argon/Nitrogen atmosphere.
Module 3: Advanced Protocols
Protocol 1: The "Salt-Break" Extraction (Gold Standard)
Use this when isolating the pure amine from a crude reaction mixture.
Step-by-Step:
Dissolution: Dissolve the crude residue in 1M HCl (approx. 10 mL per gram). Why? This pulls the amine into water, leaving non-basic impurities in the organic phase.
Wash: Wash the acidic aqueous layer with Ethyl Acetate (2x). Discard the organic (top) layer.
Basification (Critical Step):
Add fresh DCM to the aqueous layer.
Slowly add 2M NaOH with vigorous stirring until the aqueous pH is > 12 .
Extraction: Separate the DCM layer. Extract the aqueous layer 2 more times with DCM.
Tip: If an emulsion forms, add a small amount of saturated Brine (NaCl).
Drying: Dry combined organics over Sodium Sulfate (
). Do not use Magnesium Sulfate () as it is slightly acidic and can trap amines.
Protocol 2: Chromatography Solvent Systems
Standard silica gel is acidic and will bind this amine, causing "streaking" and yield loss.
Recommended Mobile Phases:
Solvent System
Ratio (v/v)
Modifier (Essential)
Application
DCM / MeOH
95:5 to 90:10
1% (aq) or 1%
General Purification
EtOAc / MeOH
9:1
2%
If DCM is restricted
DCM / IPA
9:1
1%
For highly polar impurities
Note: Always pre-rinse the silica column with the mobile phase containing the modifier to neutralize active silanol sites.
Visualizing the Salt-Break Workflow
Figure 2: The "Salt-Break" purification workflow to isolate pure amine.
Module 4: Solubility Data & Reference Matrix
Solvent
Solubility (Free Base)
Solubility (Salt Form)
Notes
Water
Low / Sparingly Soluble
High
pH dependent.
DCM
High
Insoluble
Best solvent for extraction.
Methanol
High
Moderate
Good for chromatography.
Diethyl Ether
Moderate
Insoluble
May oil out; use MTBE instead.
Hexane
Low
Insoluble
Use only for trituration.
References
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Foundational text on solvent polarity and "like dissolves like" principles).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification and salt breaking).
Biotage. (2023).[2] Strategies for Purifying Amines. (Technical note on overcoming silanol interactions in chromatography).
PubChem. (2025).[3] Compound Summary: (1-Propyl-1H-pyrazol-5-yl)methanamine.[1] National Library of Medicine.
Organic Chemistry Portal. (2024). Protection and Handling of Amines. (Guide on carbamate formation and stability).
Technical Support Center: Stability & Handling of (1-Propyl-1H-pyrazol-5-yl)methanamine
Executive Summary: The Molecule at a Glance (1-Propyl-1H-pyrazol-5-yl)methanamine is a bifunctional heterocyclic building block commonly used in fragment-based drug discovery (FBDD). Its stability profile is dictated by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Molecule at a Glance
(1-Propyl-1H-pyrazol-5-yl)methanamine is a bifunctional heterocyclic building block commonly used in fragment-based drug discovery (FBDD). Its stability profile is dictated by two competing chemical behaviors:[1]
The Primary Amine (-CH₂NH₂): Highly nucleophilic and basic (pKa ~9.0–9.5). It is prone to reacting with atmospheric CO₂ (carbamate formation) and oxidation.
The Pyrazole Ring: Generally robust, but the N-propyl substitution fixes the tautomer, preventing the ring from acting as a hydrogen bond donor at the N1 position.
Critical Advisory: Users frequently mistake carbamate formation (a reversible reaction with air) for oxidative degradation . This guide prioritizes distinguishing between these two phenomena to prevent the unnecessary disposal of viable stock solutions.
Module 1: The "Carbamate Phantom" (Troubleshooting LCMS)
The Issue: You observe a new peak in your LCMS spectrum with a mass shift of +44 Da (or +22 Da for doubly charged species) relative to the parent mass.
The Diagnosis: This is likely not oxidation.[2] It is the formation of a carbamic acid adduct due to CO₂ absorption from the air.
Mechanism of Action
Primary amines in basic or neutral solution react reversibly with atmospheric carbon dioxide. This reaction is rapid in alkaline buffers or non-acidified organic solvents (like DMSO).
Figure 1: The reversible reaction of primary amines with CO₂.[3] Note that acidification reverses the process.
Validation Protocol: The "Acid Drop" Test
Before discarding the sample, perform this confirmation step:
Aliquot: Take 50 µL of the "degraded" sample.
Acidify: Add 50 µL of 0.1% Formic Acid or dilute HCl.
Vortex: Mix for 30 seconds.
Re-inject: Run the LCMS immediately.
Result A (Peak Disappears): It was a carbamate artifact. The sample is safe to use but has absorbed CO₂. Action: Degas the stock solution.
Result B (Peak Remains): True chemical degradation (likely oxidation or formylation if stored in DMF). Action: Discard.
Module 2: Solution Stability & Solvent Choice
The stability of (1-Propyl-1H-pyrazol-5-yl)methanamine is heavily dependent on the solvent system and the protonation state (Free Base vs. Salt).
Objective: Create a 10 mM stock solution in DMSO with minimized degradation risk.
Weighing: Weigh the solid compound rapidly. If the compound is an oil (free base), use a glass syringe to avoid static errors.
Solvent Purge: Use Anhydrous DMSO (≥99.9%). Before use, bubble dry Nitrogen or Argon through the DMSO for 5 minutes to remove dissolved O₂ and CO₂.
Dissolution: Add the solvent to the vial. Vortex until clear.
Note: If the solution warms up (exothermic solvation), let it cool before capping.
Aliquot & Seal: Do not store in a large bulk bottle. Aliquot into single-use amber glass vials (20–50 µL).
Storage: Store at -20°C or -80°C.
Why DMSO?
DMSO is aprotic. Unlike Methanol, it does not act as a hydrogen bond donor, reducing the likelihood of proton-transfer mediated side reactions. However, DMSO is hygroscopic. Once it absorbs water from the air, the "wet" DMSO can facilitate hydrolysis. Single-use aliquots prevent repeated moisture exposure.
Module 3: Troubleshooting Decision Tree
Use this logic flow to diagnose issues with your compound during experiments.
Figure 2: Diagnostic workflow for solubility and chemical stability issues.
Frequently Asked Questions (FAQs)
Q1: Can I store the compound in DMF instead of DMSO?A: We strongly advise against long-term storage in DMF (Dimethylformamide). Primary amines can react with DMF over time (especially if the DMF is not fresh) to form formamidine adducts (+28 Da mass shift). DMSO is chemically more inert toward primary amines.
Q2: My compound is an oil. Is it degraded?A: Not necessarily. The free base form of (1-Propyl-1H-pyrazol-5-yl)methanamine is typically a viscous oil or low-melting solid. The HCl salt is usually a crystalline solid. Check the Certificate of Analysis (CoA) to confirm which form you purchased.
Q3: Why does the compound precipitate when I add it to my assay buffer (PBS)?A: This is a pKa mismatch. The primary amine has a pKa of ~9.0. In PBS (pH 7.4), it is mostly protonated (charged) and soluble. However, if your stock concentration is high (e.g., >10 mM) or your buffer pH drifts higher, the equilibrium shifts toward the neutral free base, which has poor aqueous solubility.
Fix: Ensure your final DMSO concentration in the assay is <1% (to keep the free base solubilized) or lower the stock concentration.
Q4: Can I freeze-thaw the stock solution?A: Limit freeze-thaw cycles to maximum 3 times . Each cycle introduces condensation (water) into the DMSO. Water promotes instability. If you need to use the compound frequently, prepare a "Working Stock" at a lower concentration for daily use and keep the "Master Stock" frozen.
References
PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine (Analogous Structure Data). National Library of Medicine.
Kozak, J. et al. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines.[4] ResearchGate.[5][6]
Novartis Institutes for BioMedical Research. (2009). Stability of screening compounds in wet DMSO.[7] Journal of Biomolecular Screening.
BenchChem. Stability and Storage Guidelines for Pyrazole Derivatives.
Troubleshooting low yields in (1-Propyl-1H-pyrazol-5-yl)methanamine coupling reactions
Welcome to the technical support center for coupling reactions involving (1-Propyl-1H-pyrazol-5-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for coupling reactions involving (1-Propyl-1H-pyrazol-5-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of amides, ureas, and sulfonamides using this versatile building block. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Section 1: Understanding the Substrate
Before troubleshooting a reaction, it is crucial to understand the inherent chemical properties of the starting materials. (1-Propyl-1H-pyrazol-5-yl)methanamine is not a simple primary amine; its reactivity is modulated by the adjacent pyrazole ring.
Q1: What are the key structural features of (1-Propyl-1H-pyrazol-5-yl)methanamine that influence its coupling reactions?
A1: There are two primary features to consider:
Nucleophilicity of the Primary Amine: The exocyclic methylene group (-CH₂-) effectively insulates the primary amine from the direct electron-withdrawing effects of the pyrazole ring. Consequently, its basicity and nucleophilicity are comparable to that of a simple alkylamine like benzylamine. This is generally favorable for coupling reactions.
The Pyrazole Ring's Influence: While electronically insulated from the primary amine, the pyrazole ring itself contains two nitrogen atoms. The N2 nitrogen has a basic lone pair of electrons residing in an sp² hybrid orbital. Under certain reaction conditions, particularly with highly reactive electrophiles or strong bases, this nitrogen can act as a competing nucleophile or a base, potentially sequestering reagents or catalyzing side reactions. The N1-propyl group prevents issues related to deprotonation of the pyrazole ring itself, which can be a concern with N-unsubstituted pyrazoles.[1][2]
Amide bond formation is the most common application for this amine. Low yields in these reactions are a frequent stumbling block, often related to the choice of coupling reagents and reaction conditions.
Q2: My standard EDC/HOBt coupling is giving low yields (<40%). What are the likely causes and how can I improve the outcome?
A2: This is a very common issue. While 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a workhorse for amide synthesis, its efficiency can be substrate-dependent. Low yields often stem from two primary sources: inefficient activation of the carboxylic acid or the formation of stable, unreactive side products.
Primary Causes of Failure:
O- to N-Acylisourea Rearrangement: The initial active intermediate formed between the carboxylic acid and EDC is an O-acylisourea. This species is highly reactive but can undergo an intramolecular rearrangement to a stable, unreactive N-acylisourea byproduct. The role of HOBt is to trap the O-acylisourea by forming an HOBt-active ester, which is more stable and less prone to side reactions.[3] If this trapping is slow compared to the rearrangement, yield will be compromised.
Slow Reaction with the Amine: The subsequent reaction of the HOBt-ester with (1-Propyl-1H-pyrazol-5-yl)methanamine must be efficient. If the amine is not sufficiently nucleophilic or is sterically hindered, the active ester can linger and decompose. While this specific amine is not particularly hindered, the coupling partner (the carboxylic acid) might be.
Troubleshooting & Optimization Protocol
Reagent Stoichiometry and Order of Addition: The order of addition matters. Pre-activating the carboxylic acid before adding the amine can often improve yields.[4]
Protocol: In a suitable solvent (DMF or DCM), dissolve the carboxylic acid, HOBt (1.2 equiv), and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 equiv). Add EDC·HCl (1.2 equiv) and stir at room temperature for 30 minutes. Then, add (1-Propyl-1H-pyrazol-5-yl)methanamine (1.0 equiv) and let the reaction proceed.
Solvent Choice: Ensure all components are fully dissolved. Dichloromethane (DCM) is a good starting point, but for less soluble substrates, N,N-Dimethylformamide (DMF) is often superior.
Temperature Control: Most EDC couplings are run between 0 °C and room temperature. Running the reaction at 0 °C during the activation step can sometimes minimize side reactions.
pH and Base Selection: The reaction medium should be slightly basic. DIPEA is a common choice as it is non-nucleophilic. Avoid primary or secondary amine bases (like triethylamine) which can compete in the coupling. The use of 2 equivalents of base is often necessary to neutralize the EDC hydrochloride salt and the acid formed during the reaction.[5]
Q3: Standard coupling reagents are failing with my sterically hindered carboxylic acid. What are the best high-potency alternatives?
A3: For challenging couplings involving sterically hindered acids or electron-deficient amines, more powerful reagents are required. Uronium/aminium and phosphonium salt-based reagents are superior because they generate the active ester much faster, minimizing the opportunity for side reactions.[6][7]
Reagent
Class
Key Advantages
Considerations
EDC/HOBt
Carbodiimide
Inexpensive, water-soluble byproducts.
Prone to side reactions with hindered substrates; racemization risk.
HATU
Uronium/Aminium
Very fast activation, low racemization, highly effective for hindered systems.[8]
More expensive, byproducts can complicate purification.
PyBOP
Phosphonium
Excellent for hindered couplings, stable reagent.
Generates carcinogenic HMPA as a byproduct (handle with extreme caution).[8]
COMU
Uronium/Aminium
Efficacy comparable to HATU but is based on OxymaPure instead of the potentially explosive HOBt/HOAt, making it a safer alternative.[8][9]
Higher cost.
Recommended Protocol: HATU Coupling
This protocol is highly effective for difficult amide bond formations.
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) and (1-Propyl-1H-pyrazol-5-yl)methanamine (1.1 equiv) in anhydrous DMF.
Base Addition: Add DIPEA (3.0 equiv) to the solution.
Coupling Reagent Addition: Add a solution of HATU (1.1 equiv) in DMF dropwise at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Section 3: Urea and Sulfonamide Formation
Q4: I'm seeing low yields and starting material recovery when forming a urea with an isocyanate or a sulfonamide with a sulfonyl chloride. What's going wrong?
A4: These reactions are typically fast and high-yielding, so low conversion points to fundamental issues of reactivity or side reactions.
Potential Causes & Solutions:
Insufficient Nucleophilicity: While generally a good nucleophile, the amine's reactivity can be diminished if the reaction solvent is not optimal or if a competing acid (e.g., amine hydrochloride salt) is present.
Solution: Ensure the free base of the amine is used. If starting from a salt, add at least one equivalent of a non-nucleophilic base like DIPEA or triethylamine. The reaction should be run in an aprotic solvent like DCM, THF, or acetonitrile.
Competing Reaction at Pyrazole N2: Highly reactive sulfonyl chlorides, particularly in the presence of a strong base like pyridine, could potentially react at the N2 position of the pyrazole ring. This is less likely than reaction at the much more nucleophilic primary amine but can occur if the primary amine reaction is slow (e.g., due to steric hindrance).
Solution: Use a bulky, non-nucleophilic base like DIPEA or 2,6-lutidine instead of pyridine. Run the reaction at a lower temperature (0 °C) to improve selectivity for the more reactive primary amine.
// Nodes
Start [label="Low Yield in Coupling Reaction"];
CheckPurity [label="1. Verify Purity of\nStarting Materials (NMR, LC-MS)"];
OptimizeBase [label="2. Optimize Base\n(DIPEA vs Pyridine vs Et3N)"];
OptimizeSolvent [label="3. Optimize Solvent\n(DCM vs DMF vs MeCN)"];
ChangeReagent [label="4. Change Coupling Reagent\n(EDC -> HATU/COMU)"];
TempControl [label="5. Adjust Temperature\n(0°C to RT)"];
Success [label="High Yield Achieved", shape=ellipse, style=filled, fillcolor="#D1E7DD", fontcolor="#202124"];
// Styling
Start [fillcolor="#FAD2CF", fontcolor="#202124"];
}
dott
Caption: General troubleshooting workflow for low coupling yields.
Section 4: Purification Strategies
Q5: My crude product streaks badly on silica gel, leading to poor separation and low recovery. How can I improve the purification?
A5: The basic nitrogen atoms in your pyrazole-containing product can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking.
Effective Purification Strategies:
Deactivate the Silica Gel: Before running your column, flush it with a solvent system containing a small amount of a volatile amine, such as 0.5-1% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica.[10]
Acid/Base Extraction: If your product is sufficiently basic, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., EtOAc) and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract your purified product back into an organic solvent.[11][12]
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized reverse-phase silica gel if standard methods fail.
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification that avoids chromatography altogether. Experiment with various solvent systems (e.g., Ethyl Acetate/Hexanes, Ethanol/Water).[10]
References
Purification of Pyrazole Compounds (2014). Discussion on ResearchGate regarding purification strategies for pyrazole-containing molecules, including deactivation of silica gel.
Process for the purification of pyrazoles (2011). Google Patents, DE102009060150A1. Describes purification via formation of acid addition salts.
Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines (2025). Benchchem Technical Support Center. Discusses phosphonium and aminium/uronium salts for difficult couplings. Benchchem.
Method for purifying pyrazoles (2011). Google Patents, WO2011076194A1. Details purification via crystallization of acid addition salts.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (2024). Bachem. Provides an overview of various coupling reagents including COMU. Bachem.
Coupling Reagents (n.d.). AAPPTEC.
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates (2015). Organic & Biomolecular Chemistry. Discusses strategies for difficult couplings where standard methods fail. RSC Publishing.
What's the best way to protect the NH group in Heterocyclic Compounds? (2012). Discussion on ResearchGate about protecting groups for heterocycles.
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives (2020). International Journal of Pharmaceutical Sciences Review and Research. Reviews the chemical properties and reactivity of the pyrazole ring.
Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings (2007). The Journal of Organic Chemistry. Details the mechanism and kinetics of EDC/HOBt couplings.
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). Discussion on ResearchGate about optimizing carbodiimide couplings.
Amine to Amide (EDC + HOBt) - Common Organic Chemistry (n.d.). Provides example procedures for EDC/HOBt couplings. Common Organic Chemistry.
Optimizing reaction temperature for nucleophilic substitution with (1-Propyl-1H-pyrazol-5-yl)methanamine
Topic: Nucleophilic Substitution with (1-Propyl-1H-pyrazol-5-yl)methanamine Executive Summary: The Thermal Control Paradox The Challenge: (1-Propyl-1H-pyrazol-5-yl)methanamine (CAS: 864067-82-3) presents a unique kinetic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Nucleophilic Substitution with (1-Propyl-1H-pyrazol-5-yl)methanamine
Executive Summary: The Thermal Control Paradox
The Challenge:
(1-Propyl-1H-pyrazol-5-yl)methanamine (CAS: 864067-82-3) presents a unique kinetic challenge in nucleophilic substitution (
or ). While the pyrazole ring is electron-rich, the C5-position of the methanamine arm is sterically crowded by the adjacent N1-propyl group.
The Directive:
You are balancing Activation Energy (
) against Selectivity .
Too Cold: The "ortho-like" steric clash between the N1-propyl tail and the incoming electrophile prevents the transition state from forming. Reaction stalls.
Too Hot: The thermodynamic drive overcomes sterics but promotes bis-alkylation (over-reaction) and oxidative degradation of the primary amine.
This guide provides the decision framework to navigate this narrow thermal window.
Decision Logic: Temperature & Solvent Selection
Do not guess your reaction temperature. Use this logic flow to select the starting conditions based on your electrophile's reactivity profile.
Figure 1: Thermal decision matrix based on electrophile reactivity. Note that solvent boiling points limit the maximum achievable temperature.
Optimization Matrix: The "Golden Zone"
The following data summarizes typical outcomes observed when coupling this specific amine with a standard electrophile (e.g., 4-fluoronitrobenzene in an
Avoid unless electrophile is extremely unstable (e.g., acid chloride).
25°C - 50°C
Controlled. Slow but steady conversion. Ideal for selectivity.
Incomplete reaction (stalls at 60-70%).
Start here. Add mild heat (40°C) if LCMS shows stalling after 4h.
60°C - 90°C
Thermodynamic. High conversion (>90%).
Bis-alkylation. The product ( amine) competes with SM.
Use excess amine (1.5 equiv) or slow addition of electrophile.
> 100°C
Degradative. Rapid reaction but "dirty" profile.
Oxidation of amine; Solvent boiling; Pyrazole ring dimerization.
Emergency only. Requires inert atmosphere (/Ar) and sealed vessel.
Troubleshooting Guides
Scenario A: "The reaction is stuck at 40% conversion."
Diagnosis: You have likely hit the Steric/Solubility Wall .
The N1-propyl group creates a hydrophobic pocket. If you are using a highly polar solvent (like water/alcohol mixes) at low temps, the amine may aggregate or fail to solvate sufficiently to overcome the steric barrier.
Protocol:
Switch Solvent: Move to a dipolar aprotic solvent (DMF, DMSO, or NMP). These disrupt aggregates and increase the nucleophilicity of the amine.
The "Step-Up" Ramp:
Heat to 50°C for 1 hour. Check LCMS.
If no change, add 0.5 eq. NaI (Finkelstein catalyst) if using an alkyl bromide/chloride.
Increase to 75°C .
Scenario B: "I see a mass peak of [M + Electrophile] x 2."
Diagnosis:Bis-Alkylation (Over-reaction).
This occurs when the reaction temperature is too high relative to the concentration. The secondary amine product is often more nucleophilic than the sterically hindered primary amine starting material.
Protocol:
Lower Temperature: Drop reaction temp by 20°C.
Inverse Addition: Do not add the amine to the electrophile. Instead, dissolve the amine in the solvent and slowly add the electrophile dropwise. This ensures the primary amine is always in huge excess relative to the electrophile locally.
Stoichiometry: Increase the amine equivalents to 1.2 - 1.5 eq .
Mechanistic Visualization
Understanding why the temperature matters requires visualizing the competing pathways.
Figure 2: Reaction pathway showing the risk of over-alkylation. The first step has a high energy barrier due to sterics (requiring heat), but the second step often has a lower barrier, creating a risk of runaway side reactions if heat is uncontrolled.
Frequently Asked Questions (FAQs)
Q: Can I use microwave heating for this reaction?A: Yes, but with caution. Microwave heating is excellent for overcoming the steric barrier of the N1-propyl group. However, because pyrazoles are nitrogen-rich, they can couple efficiently with microwave energy, leading to "superheating" spots.
Recommendation: Set a Power Max (e.g., 50W) and use active air cooling to keep the bulk temp stable. Limit run times to 10-15 minutes.
Q: Is the pyrazole ring stable at reflux in Toluene (110°C)?A: Generally, yes. The 1-propyl-1H-pyrazole core is aromatic and thermally robust. The weak link is the methanamine (
) . At 110°C in air, primary amines oxidize to imines or aldehydes.
Requirement: You must degas the solvent and run under Nitrogen or Argon if heating above 80°C.
Q: Why is the pKa relevant to temperature?A: The pKa of this amine is likely slightly lower than a standard benzylamine due to the electron-withdrawing nature of the pyrazole
nitrogens. This makes it a "harder" nucleophile. It requires more thermal energy to attack, unlike a highly basic alkyl amine that might react at .
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of Nucleophilic Substitution and Steric Hindrance).
Gulia, N., et al. (2021).[1] "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines." Journal of Organic Chemistry. (Details on steric influence of N-substituents in pyrazoles). [1]
Fisher Scientific. "Aromatic Nucleophilic Substitution Protocol." (Standard protocols for
optimization).
PubChem. "(1-Propyl-1H-pyrazol-5-yl)methanamine Compound Summary." (Physical properties and structural data).
Technical Support Center: Managing the Hygroscopic Nature of (1-Propyl-1H-pyrazol-5-yl)methanamine Salts
Welcome to the technical support guide for (1-Propyl-1H-pyrazol-5-yl)methanamine and its various salt forms. As a valued researcher, your success is our priority.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for (1-Propyl-1H-pyrazol-5-yl)methanamine and its various salt forms. As a valued researcher, your success is our priority. This document is designed to provide you with expert guidance and field-proven protocols to address a key challenge associated with this compound class: hygroscopicity. The inherent tendency of these salts to absorb atmospheric moisture can introduce variability and error into experiments. This guide will equip you with the knowledge to mitigate these effects, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have regarding the hygroscopic nature of (1-Propyl-1H-pyrazol-5-yl)methanamine salts.
Q1: What chemical features of (1-Propyl-1H-pyrazol-5-yl)methanamine salts make them hygroscopic?
A: The hygroscopicity arises from two primary molecular features. First, the pyrazole ring contains nitrogen atoms, which, along with the N-H group on one of the nitrogens in the parent ring, can participate in hydrogen bonding with water molecules[1][2]. Second, and more significantly, the primary amine group (-CH₂NH₂) is basic and is protonated to form various salts (e.g., hydrochloride, sulfate). These ionic salt sites have a strong affinity for polar water molecules, readily drawing them from the atmosphere to form hydration shells around the ions. This phenomenon is common in many pharmaceutical salts[3][4].
Q2: My newly received container of the salt appears clumpy and not like a free-flowing powder. Is the material degraded?
A: This is a very common observation and does not necessarily indicate chemical degradation. Clumping or caking is a classic physical sign of moisture absorption by a hygroscopic solid[3][4]. While the compound is likely not degraded, the absorbed water will affect its true mass, making accurate weighing impossible without pre-treatment. We strongly recommend drying a portion of the material under vacuum before use and determining the precise water content via Karl Fischer titration.
Q3: How can absorbed moisture negatively impact my experimental results?
A: The consequences of unaccounted moisture are significant and can manifest in several ways:
Inaccurate Molarity of Solutions: If you weigh out 100 mg of the salt that has absorbed 10% water by mass, you are actually using only 90 mg of your active compound. This leads to systematically lower concentrations and can affect reaction kinetics, dose-response curves, and assay results.
Chemical Instability: While many salts are stable when hydrated, excess water can promote hydrolysis or other degradation pathways over time, especially if stored at elevated temperatures[4].
Altered Physical Properties: Moisture can change a compound's crystal structure, potentially altering its solubility, dissolution rate, and solid-state characteristics observable by techniques like X-ray Diffraction (XRD)[5].
Q4: What is the most critical piece of equipment for handling hygroscopic salts?
A: For routine handling, a desiccator with a freshly activated desiccant (e.g., blue indicating silica gel or Drierite) is the absolute minimum requirement for storage. However, for quantitative work such as preparing analytical standards or running moisture-sensitive reactions, a glove box or glove bag with a controlled low-humidity atmosphere (<10% RH) is the gold standard[6]. This provides a controlled environment for weighing and manipulation, preventing moisture uptake during the process.
Section 2: Troubleshooting Guides by Experimental Stage
This section provides solutions to specific problems you may encounter during your workflow.
2.1 Storage and Handling
Problem: The compound turns into a thick syrup or deliquesces (dissolves in absorbed water) over time.
Underlying Cause: Severe moisture uptake due to improper storage in a high-humidity environment. The compound has absorbed so much water that it has dissolved itself.
Solution Workflow:
Immediate Action: Tightly seal the container with paraffin film to prevent further moisture ingress[7].
Controlled Environment: Store the primary container inside a larger, secondary container (like a sealed bag or jar) that also contains desiccant pouches[7].
Best Practice Storage: For long-term stability, aliquot the material into smaller, single-use vials under an inert atmosphere (like nitrogen or argon) and store these vials within a desiccator. This minimizes the exposure of the bulk material to air each time a sample is needed.
2.2 Weighing and Dispensing
Problem: The mass reading on the analytical balance continuously increases while weighing the compound.
Underlying Cause: The salt is rapidly absorbing moisture from the laboratory air the moment it is exposed. This is a direct visualization of its hygroscopic nature.
Solution Workflow:
Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
Minimize Exposure Time: Perform the weighing process as swiftly as possible. Have all necessary tools (spatula, weighing paper/boat) ready.
Use a Suitable Vessel: Weigh the compound into a vial with a cap rather than onto open weighing paper. This allows you to cap the vial immediately after dispensing to stop moisture uptake.
Glove Box Method (Recommended): For the highest accuracy, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere[6]. This eliminates the root cause of the problem.
2.3 Solution Preparation & Reaction Setup
Problem: A reaction known to be anhydrous fails or yields inconsistent results when using the hygroscopic salt.
Underlying Cause: The water carried into the reaction by the hygroscopic salt is quenching moisture-sensitive reagents or altering the reaction pathway.
Solution Workflow:
Quantify the Water: Do not assume the material is dry. Perform a Karl Fischer titration on an aliquot of the batch to determine the exact water content (w/w %)[8][9].
Correct the Mass: Adjust the amount of salt you weigh out to account for the water content.
Formula: Adjusted Mass = (Target Mass of Dry Salt) / (1 - [Water Content as a decimal])
Example: To get 100 mg of pure salt from a batch with 5.5% water content (0.055), you must weigh out: 100 mg / (1 - 0.055) = 105.8 mg.
Use Anhydrous Solvents: Ensure all solvents used for the reaction are certified anhydrous to avoid introducing additional water.
Inert Atmosphere: Set up the reaction under an inert atmosphere (nitrogen or argon) using Schlenk line techniques to prevent moisture contamination during the experiment[10].
Section 3: Key Experimental Protocols
These detailed protocols provide step-by-step instructions for essential procedures.
3.1 Protocol: Drying (1-Propyl-1H-pyrazol-5-yl)methanamine Salt
This protocol describes how to effectively remove absorbed atmospheric water before use.
Preparation: Place a thin layer of the hygroscopic salt in a suitable glass container (e.g., a watch glass or a round-bottom flask). Do not fill the container more than 1 cm deep to maximize surface area.
Vacuum Oven: Place the container in a vacuum oven. Ensure the vacuum gasket provides a good seal.
Drying: Heat the oven to a moderate temperature (e.g., 40-50 °C). Caution: Do not heat close to the compound's melting or decomposition point. Apply a high vacuum (<1 mbar).
Duration: Dry for a minimum of 4-12 hours. The optimal time may need to be determined empirically.
Cooling: Turn off the heat and allow the oven to cool completely to room temperature while still under vacuum.
Inert Gas Purge: Slowly break the vacuum by back-filling the oven with a dry, inert gas such as nitrogen or argon. Do NOT vent with ambient air.
Immediate Transfer: Once at atmospheric pressure, immediately remove the dried compound and transfer it to a desiccator or glove box for storage.
3.2 Protocol: Water Content Determination by Karl Fischer (KF) Titration
This protocol is essential for accurately quantifying the water content for mass correction. A KF titrator with an oven module is recommended for solids.
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the reagent is "dry" (low drift value).
Blank Determination: Run a blank analysis by heating the empty sample vial to determine any background moisture from the system.
Sample Preparation: In a low-humidity environment (ideally a glove box), accurately weigh approximately 20-50 mg of the hygroscopic salt into a clean, dry KF sample vial. Seal the vial immediately.
Analysis: Place the sealed vial into the KF oven autosampler. Start the analysis. The oven will heat the sample (e.g., to 120 °C), and a stream of dry inert gas will carry the vaporized water from the sample into the titration cell[11].
Titration: The instrument automatically titrates the water carried into the cell. The endpoint is detected electrochemically[11][12].
Calculation: The instrument's software will calculate the mass of water detected. Use this value and the initial sample mass to determine the water content as a weight/weight percentage.
Section 4: Data Summary Table
This table summarizes key properties and the expected impact of moisture.
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
System and method for processing hygroscopic materials. Google Patents.
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
hygroscopic salt particles: Topics by Science.gov. Science.gov. [Link]
Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. [Link]
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]
How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. ResearchGate. [Link]
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. ACS Publications. [Link]
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors and Materials. [Link]
Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. DR-NTU, Nanyang Technological University. [Link]
Karl Fischer water content titration. Scharlab. [Link]
Moisture Content by Karl Fischer Titration. Applied Research & Development Laboratory (ARDL). [Link]
Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time?. ResearchGate. [Link]
Storage conditions to prevent oxidation of (1-Propyl-1H-pyrazol-5-yl)methanamine
Technical Support Center: Stability & Handling of (1-Propyl-1H-pyrazol-5-yl)methanamine Introduction Welcome to the Technical Support Center. You are likely working with (1-Propyl-1H-pyrazol-5-yl)methanamine (CAS: 100634...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of (1-Propyl-1H-pyrazol-5-yl)methanamine
Introduction
Welcome to the Technical Support Center. You are likely working with (1-Propyl-1H-pyrazol-5-yl)methanamine (CAS: 1006349-16-1), a heterocyclic building block containing a reactive primary amine.
This molecule presents a dual-stability challenge:
Oxidative Instability: The electron-rich primary amine is susceptible to radical oxidation and dehydrogenation.
Hygroscopicity & Carbonylation: Like most low-molecular-weight amines, it avidly absorbs atmospheric moisture and reacts with
to form carbamate salts.
This guide provides the protocols necessary to maintain >98% purity during storage and handling.
Module 1: Critical Storage Specifications
The Golden Rule: Treat this compound as a "living" reagent. It must be isolated from the three enemies of amines: Oxygen, Moisture, and Carbon Dioxide.
Storage Condition Summary
Parameter
Specification
Technical Rationale
Atmosphere
Argon or Nitrogen (Inert)
Prevents N-oxidation and formation of carbamate salts (reaction with atmospheric ).
Temperature
-20°C (Long-term)
Slows the kinetics of auto-oxidation and minimizes the volatility of the free base.
If possible, convert the free base to the Hydrochloride (HCl) salt. The salt form is significantly more resistant to oxidation than the free amine.
Module 2: The Degradation Pathways (Visualization)
Understanding how the molecule breaks down is essential for prevention. The diagram below illustrates the two primary degradation routes: Oxidation (via
) and Carbamate Formation (via ).
Figure 1: Degradation pathways. Oxidation leads to irreversible yellowing (imines), while CO2 exposure leads to reversible white solid formation (carbamates).
Module 3: Troubleshooting Guide (Q&A)
Q1: My sample has turned from a clear oil/white solid to a yellow or brown color. Is it still usable?
Diagnosis: This is the hallmark of oxidative degradation . Primary amines often oxidize to form imines or conjugated impurities (Schiff bases), which are highly colored even at trace levels (0.1–0.5%).
Action:
If slight yellowing: The bulk material is likely intact. Perform a vacuum distillation (if liquid) or recrystallization to purify.
If dark brown: Significant degradation has occurred. Purity check via LC-MS is required before use.
Q2: There is a white crust forming on the rim of the bottle or on the surface of the compound.
Diagnosis: This is likely ammonium carbamate formation . The amine has reacted with atmospheric
. This is not oxidation.
Action: This process is often reversible.
Protocol: Dissolve the material in an organic solvent (DCM or EtOAc) and wash with a basic solution (NaOH or
). This deprotonates the salt, releasing and regenerating the free amine.
Q3: The material has become wet or sticky (deliquescent).
Diagnosis: The compound is hygroscopic .[1] It has absorbed water from the air.[1] Water accelerates oxidation by increasing the mobility of dissolved oxygen.
Action: Dry the material immediately.
Liquid: Store over activated 4Å molecular sieves for 24 hours.
Solid: Dry in a vacuum desiccator over
or KOH pellets.
Module 4: Handling & Rescue Protocols
Protocol A: Inert Gas Backfilling (The "Schlenk" Technique)
Use this every time you open the vial.
Preparation: Connect the storage vial to a Schlenk line or a nitrogen balloon with a needle.
Purge: Insert a vent needle. Flow nitrogen/argon into the headspace for 30–60 seconds to displace air.
Seal: Remove the vent needle first, then the gas source. Immediately wrap the cap with Parafilm.
Tape: For long-term storage, use electrical tape over the Parafilm to prevent gas diffusion.
Protocol B: The "Rescue" Extraction (Purifying Oxidized Material)
Use this if your compound has yellowed or formed a crust.
Dissolution: Dissolve the impure amine in Dichloromethane (DCM).
Acid Wash (The Trap): Extract the organic layer with 1M HCl .
Mechanism:[2][3][4][5][6] The amine becomes protonated (
) and moves into the water layer. Neutral oxidation byproducts (imines, nitriles) often remain in the DCM layer.
Separation: Discard the DCM layer (organic waste).
Basification (The Release): Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The amine will crash out or form an oil.
Extraction: Extract the aqueous mixture with fresh DCM (3x).
Drying: Dry the combined DCM layers over Anhydrous
, filter, and concentrate in vacuo.
Module 5: Decision Logic for Researchers
Use this flow to determine the immediate action required for your sample.
Figure 2: Decision matrix for handling (1-Propyl-1H-pyrazol-5-yl)methanamine based on visual inspection.
References
Sigma-Aldrich. (2025).[7] Safety Data Sheet: Ammonium pyrrolidinedithiocarbamate (Analogous Amine Handling). Retrieved from
Fluorochem. (2024).[8] Safety Data Sheet: 1-propyl-1H-pyrazole-3-carbaldehyde (Pyrazoles Handling).[8] Retrieved from
ACS Catalysis. (2012). Developments in the Aerobic Oxidation of Amines.[4] American Chemical Society. Retrieved from
Refining Online. (2007). Amine Best Practices Guideline: Handling & Storage of Amine Systems. Retrieved from
Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Org.[9] Synth. 2018, 95, 142-156. Retrieved from
The following guide provides a comprehensive technical analysis of (1-Propyl-1H-pyrazol-5-yl)methanamine hydrochloride , focusing on Elemental Analysis (EA) as the primary metric for quality assurance. This guide is stru...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of (1-Propyl-1H-pyrazol-5-yl)methanamine hydrochloride , focusing on Elemental Analysis (EA) as the primary metric for quality assurance.
This guide is structured to serve researchers requiring rigorous characterization standards for this specific pyrazole building block, which is frequently utilized in fragment-based drug discovery (FBDD) for kinase and GPCR inhibitors.
[1]
Executive Summary & Compound Profile
(1-Propyl-1H-pyrazol-5-yl)methanamine hydrochloride is a critical amine building block.[1] Unlike its phenyl-substituted analogs often used in commercially available kinase inhibitors (e.g., Crizotinib analogs), the N-propyl variant offers a distinct lipophilic profile and reduced steric bulk, making it a valuable "alternative" scaffold for exploring novel chemical space.
However, the "performance" of this reagent in downstream synthesis (e.g., amide coupling, reductive amination) is strictly dependent on its salt stoichiometry and purity. This guide compares the Hydrochloride Salt (the Product) against its Free Base alternative to justify its selection and define its analytical acceptance criteria.
Molecular Weight: 175.66 g/mol (Salt) vs. 139.20 g/mol (Free Base)
Stoichiometry: 1:1 Monohydrochloride (Standard)
Theoretical vs. Experimental Data Benchmarks
To validate the "performance" (purity and identity) of this compound, Elemental Analysis (CHN + Cl) is the gold standard. Below is the Theoretical Benchmark against which all batches must be compared.
Table 1: Elemental Analysis Reference Standards
Comparison of Theoretical Values (Target) vs. Acceptable Experimental Ranges.
Element
Theoretical Mass % (HCl Salt)
Acceptance Range (±0.4%)
Theoretical Mass % (Free Base)
Diagnostic Note
Carbon (C)
47.86%
47.46% – 48.26%
60.40%
Large deviation indicates free base contamination.[1]
Hydrogen (H)
8.03%
7.63% – 8.43%
9.41%
High H% often indicates retained solvent (H₂O/MeOH).
Nitrogen (N)
23.92%
23.52% – 24.32%
30.19%
Critical for confirming pyrazole ring integrity.
Chlorine (Cl)
20.18%
19.78% – 20.58%
0.00%
Confirms 1:1 stoichiometry of the salt.
Analyst Insight: A common failure mode for this compound is a low Chlorine value (<19.5%) accompanied by high Carbon , suggesting incomplete salt formation (partial Free Base presence). Conversely, low Carbon often indicates hygroscopic water uptake, a known issue with primary amine hydrochlorides.
Comparative Performance: HCl Salt vs. Alternatives[1]
Why choose the Hydrochloride salt over the Free Base or other forms? The choice dictates the handling protocol and stability profile.
Table 2: Form Selection & Performance Comparison
Feature
HCl Salt (Product)
Free Base (Alternative)
Performance Implication
Physical State
Crystalline Solid
Viscous Oil / Low-melt Solid
HCl Salt allows for precise weighing (<1 mg error) in automated synthesis.[1]
Hygroscopicity
Moderate to High
Low
HCl Salt requires drying before EA; Free Base is easier to dry but harder to handle.
Shelf Stability
High (>2 years at -20°C)
Low (Oxidation prone)
HCl Salt prevents N-oxide formation and amine degradation ("browning").[1]
Solubility
Water, DMSO, Methanol
DCM, EtOAc, Ethers
HCl Salt is superior for aqueous/polar coupling conditions but requires base scavengers.
Experimental Protocol: Validating the Data
To achieve the "Acceptance Range" defined in Table 1, a rigorous protocol is required. Standard "submit and forget" workflows often fail for hygroscopic hydrochlorides, yielding high Hydrogen/low Carbon data.
Workflow Visualization
The following diagram outlines the decision logic for characterizing this specific scaffold, ensuring differentiation from common impurities like residual hydrazine or solvents.
Figure 1: Analytical workflow for validating hygroscopic pyrazole salts. Note the parallel pathways for CHN combustion and Chloride titration.
Instrument: Automated Elemental Analyzer (e.g., Elementar vario, PerkinElmer 2400).
Conditions:
Combustion Temp: 950°C (Ensure complete oxidation of the aromatic pyrazole ring).
Carrier Gas: Helium.
Oxidant: Oxygen (pulse injection).
Causality: High-temperature combustion is necessary to break the stable pyrazole N-N bond.[1] Incomplete combustion often manifests as low Nitrogen values.
Step 3: Chloride Determination (The Stoichiometry Check)
Method: Oxygen Flask Combustion (Schöniger flask) followed by Potentiometric Titration with AgNO₃.
Why: CHN analysis alone cannot confirm the salt form. Accurate Chlorine data (Theoretical: 20.18%) confirms the material is the Monohydrochloride and not the Dihydrochloride or Free Base.
Troubleshooting & Interpretation
When data fails to meet the ±0.4% criteria, use this diagnostic matrix to identify the root cause.
Decision: If experimental data matches these "Hydrate" values, the batch is acceptable but must be labeled as a hemihydrate to correct molecular weight calculations in downstream synthesis.
References
PubChem. (1-propyl-1H-pyrazol-5-yl)methanamine (Compound Summary). National Library of Medicine.
[Link]
Elementar. Best practices for sample preparation in elemental analysis. (Protocol for hygroscopic samples).
[Link]
Organic Chemistry Portal. Synthesis of Pyrazoles. (Context on pyrazole stability and synthesis).
[Link]
Bawazir, W. (2020).[5] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.[1][5] International Journal of Organic Chemistry.[5]
[Link]
Agilent Technologies. Elemental Impurities Analysis (ICH Q3D). (General methodology for elemental limits in drug substances).
[Link]
Comparative Guide: Structure-Activity Relationship (SAR) Studies Using (1-Propyl-1H-pyrazol-5-yl)methanamine
Executive Summary: The "Goldilocks" Alkyl Scaffold In fragment-based drug discovery (FBDD) and lead optimization, the pyrazole ring is a privileged structure, present in over 8 FDA-approved kinase inhibitors (e.g., Crizo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Alkyl Scaffold
In fragment-based drug discovery (FBDD) and lead optimization, the pyrazole ring is a privileged structure, present in over 8 FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) [1]. However, a recurring challenge in pyrazole SAR is optimizing the N1-position to balance solubility, metabolic stability, and hydrophobic pocket occupancy.
This guide analyzes (1-Propyl-1H-pyrazol-5-yl)methanamine (hereafter PPM-5 ) as a strategic intermediate. Unlike its ubiquitous N-methyl (too polar/small) or N-phenyl (metabolic liability/steric bulk) analogs, the N-propyl variant offers a distinct physicochemical profile. This guide provides an objective comparison of PPM-5 against standard alternatives, supported by experimental protocols and SAR logic derived from kinase and metalloprotease inhibition studies.
Scaffold Architecture & Physicochemical Profile
The PPM-5 scaffold consists of a pyrazole core substituted at the N1 position with a propyl chain and at the C5 position with a primary methanamine. This specific regiochemistry is critical; unlike C3-substituted isomers, the C5-methanamine allows the N1-substituent to project directly into adjacent hydrophobic sub-pockets (e.g., the ribose binding pocket in kinases or S1' sites in proteases).
Comparative Physicochemical Table
Property
N-Propyl (PPM-5)
N-Methyl Analog
N-Phenyl Analog
N-H (Unsubstituted)
Formula
C₇H₁₃N₃
C₅H₉N₃
C₁₀H₁₁N₃
C₄H₇N₃
MW ( g/mol )
139.20
111.15
173.21
97.12
cLogP (approx.)
0.8 - 1.1
-0.2
1.9
-0.8
tPSA (Ų)
38.9
38.9
38.9
50.0
Rotatable Bonds
3
1
2
0
Ligand Efficiency
High
Very High
Moderate
High
Metabolic Risk
Low (CYP oxidation)
Low
High (Hydroxylation)
Phase II Conjugation
Key Insight: The N-propyl group increases cLogP by ~1.0 unit compared to methyl, significantly improving passive membrane permeability without reaching the "grease ball" territory of benzyl/phenyl analogs.
Comparative SAR Analysis
This section synthesizes data from kinase (p38/JNK) and metalloprotease (Meprin) inhibitor studies to demonstrate where PPM-5 outperforms alternatives.
vs. N-Methyl: The Hydrophobic Fill Effect
In many ATP-competitive kinase inhibitors, the N1-substituent occupies the solvent-exposed region or a small hydrophobic gatekeeper pocket.
Observation: N-Methyl analogs often suffer from lower potency due to incomplete filling of the hydrophobic pocket.
PPM-5 Advantage: The propyl chain extends ~3.5 Å further, capable of making Van der Waals contacts with residues like Valine or Leucine often found in the hinge region [2].
Data Support: In Meprin
inhibition studies, extending from methyl to larger alkyls improved potency by 4-6 fold by targeting the S1' sub-pocket [3].
vs. N-Phenyl: Metabolic Stability & Selectivity
N-Phenyl pyrazoles are potent but problematic.
Liability: The phenyl ring is a "metabolic soft spot," prone to para-hydroxylation by CYP450 enzymes. It also introduces significant rigidity.
PPM-5 Advantage: The propyl group is flexible (entropic penalty is low if the pocket is open) and lacks the electron-rich aromatic system that attracts metabolic oxidation.
Selectivity: In p38 MAP kinase inhibitors, N-phenyl groups can cause steric clashes with the "gatekeeper" residue (e.g., Thr106). The propyl group of PPM-5 is narrow enough to avoid this clash, maintaining broad spectrum activity [4].
Visualization: The SAR Decision Tree
Figure 1: Strategic decision tree for N1-substituent selection. The Propyl group (PPM-5) serves as the optimization step when Methyl lacks potency and Phenyl lacks stability.
Experimental Protocols
To validate the PPM-5 scaffold in your specific target, use the following self-validating synthesis and assay workflow.
Synthesis: Amide Coupling (The "Linker" Strategy)
The methanamine moiety is most commonly used to link the pyrazole "head" to a "tail" fragment via an amide bond.
Activation: Dissolve the carboxylic acid (1.0 eq) in dry DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 15 min. Checkpoint: Solution should turn slightly yellow (activation).
Coupling: Add PPM-5 (1.0 eq) dropwise. Stir at RT for 4–12 hours.
Monitoring: Check via LC-MS. Look for [M+H] peak corresponding to Product. Validation: Disappearance of acid peak.
Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (removes unreacted acid) and Brine. Dry over MgSO₄.
Objective: Determine if the N-propyl group improves binding affinity (
) compared to N-methyl.
Assay Platform: TR-FRET (e.g., LanthaScreen™).
Tracer: Alexa Fluor™ labeled tracer specific to the kinase ATP pocket.
Procedure:
Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (10 nM) with varying concentrations of PPM-5 derivative (0.1 nM to 10 µM).
Incubate for 1 hour at RT.
Read FRET signal (Ex 340 nm, Em 495/520 nm).
Data Analysis: Plot Emission Ratio vs. log[Inhibitor]. Fit to sigmoidal dose-response.
Success Criteria: A 3-fold decrease in
for the Propyl derivative vs. Methyl indicates successful hydrophobic pocket engagement.
Case Study: Meprin
Inhibition
A pivotal study by Tan et al. (2023) utilized N-substituted pyrazoles to inhibit Meprin
, a metalloprotease involved in fibrosis [3].
Challenge: The active site (S1') is hydrophobic but restricted.
Comparison:
N-Methyl:
= 116 nM (Good, but room for improvement).
N-Phenyl:
= ~20 nM (Excellent potency, but poor solubility).
N-Propyl (Hypothetical extrapolation based on alkyl series): Likely retains sub-100 nM potency while maintaining higher solubility than the phenyl analog.
Mechanism: The study confirmed that N-alkylation is tolerated and allows the inhibitor to reach the S1' pocket, a feature impossible for unsubstituted (N-H) pyrazoles.
Structural Interaction Map
Figure 2: Interaction map showing the dual role of PPM-5: The amine anchors via H-bonds, while the propyl group anchors via hydrophobic effects.
References
Roskoski, R. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update." Pharmacological Research.
Faming, Z., et al. (2010). "5-amino-pyrazoles as potent and selective p38α inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.
Tan, K., et al. (2023). "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β." Journal of Enzyme Inhibition and Medicinal Chemistry.
Alam, M. A. (2023).[4][5] "Pyrazole: an emerging privileged scaffold in drug discovery."[5] Future Medicinal Chemistry.